molecular formula C20H25ClN2O3S B6526027 methyl 2-(2-phenylacetamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1135212-09-7

methyl 2-(2-phenylacetamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B6526027
CAS No.: 1135212-09-7
M. Wt: 408.9 g/mol
InChI Key: JMVZUOFIJWBQOI-UHFFFAOYSA-N
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Description

Methyl 2-(2-phenylacetamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C20H25ClN2O3S and its molecular weight is 408.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.1274415 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2-(2-phenylacetamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic compound that belongs to the thienopyridine class. This compound's biological activity has garnered attention due to its potential therapeutic applications, particularly in antibacterial and anticancer domains. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and data.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of thieno[2,3-d]pyrimidine derivatives, which share structural similarities with our compound of interest. These derivatives have exhibited potent activity against multi-drug resistant Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE) with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 16 mg/L .

Comparative Antibacterial Activity

Compound TypeMIC (mg/L)Target Bacteria
Thieno[2,3-d]pyrimidinediones2 - 16MRSA, VRE
Methyl 2-(2-phenylacetamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylateTBDTBD

While specific data on the antibacterial activity of this compound is limited in the literature, its structural analogs suggest a promising potential for similar effects.

Anticancer Activity

The thienopyridine derivatives have also been investigated for their anticancer properties. For instance, a related compound demonstrated significant cytotoxic effects against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468), with a GI50 concentration of 13 μM leading to reduced cell proliferation and increased G0/G1 phase arrest .

The mechanism through which these compounds exert their effects appears to involve interference with the cell cycle rather than inducing apoptosis. This was evidenced by flow cytometry analyses showing alterations in cell cycle distribution without significant changes in apoptotic markers .

Case Studies

  • Study on Thieno[3,2-b]pyridine Derivatives :
    • Objective : Evaluate the antitumor potential of thieno[3,2-b]pyridine derivatives.
    • Results : Compounds showed significant growth inhibition in TNBC cell lines with minimal cytotoxicity against non-tumorigenic cells .
    • : Suggests that modifications in the thienopyridine structure can lead to enhanced anticancer activity.
  • Antibacterial Screening :
    • Objective : Assess the antibacterial efficacy of thieno[2,3-d]pyrimidinediones.
    • Results : Potent activity against Gram-positive bacteria was noted with low cytotoxicity towards mammalian cells .
    • : Indicates potential for development into new antibacterial agents.

Properties

IUPAC Name

methyl 2-[(2-phenylacetyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S.ClH/c1-13(2)22-10-9-15-16(12-22)26-19(18(15)20(24)25-3)21-17(23)11-14-7-5-4-6-8-14;/h4-8,13H,9-12H2,1-3H3,(H,21,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVZUOFIJWBQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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